molecular formula C10H18O2 B7908376 rel-(1R,3R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol CAS No. 1217531-06-0

rel-(1R,3R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol

Cat. No.: B7908376
CAS No.: 1217531-06-0
M. Wt: 170.25 g/mol
InChI Key: MOILFCKRQFQVFS-FATLICPNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(1R,3R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol: is a bicyclic compound with the molecular formula C10H18O2 It is characterized by its unique bicyclo[311]heptane structure, which includes two hydroxyl groups at the 2 and 3 positions and three methyl groups at the 2, 6, and 6 positions2,3-Pinanediol and is a derivative of pinene, a common monoterpene.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,3R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol typically involves the following steps:

    Diels-Alder Reaction: The initial step involves a Diels-Alder reaction between a diene and a dienophile to form the bicyclic structure.

    Hydroxylation: The resulting bicyclic compound undergoes hydroxylation to introduce the hydroxyl groups at the 2 and 3 positions.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Osmium tetroxide (OsO4), potassium permanganate (KMnO4).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Hydrochloric acid (HCl), bromine (Br2).

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Fragrance Industry: Utilized in the synthesis of fragrance compounds due to its pleasant odor.

    Polymer Industry: Used as a monomer or additive in the production of specialized polymers.

Mechanism of Action

The mechanism of action of rel-(1R,3R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It can bind to specific receptors in biological systems, modulating their activity.

    Pathway Modulation: The compound can influence biochemical pathways by altering the activity of key enzymes and receptors.

Comparison with Similar Compounds

    2,3-Pinanediol: A closely related compound with similar structure and properties.

    Bicyclo[2.2.1]heptane Derivatives: Compounds with a similar bicyclic structure but different functional groups.

Uniqueness:

    Stereochemistry: The specific stereochemistry of rel-(1R,3R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol distinguishes it from other similar compounds.

    Functional Groups: The presence of hydroxyl groups at the 2 and 3 positions provides unique reactivity and applications.

Properties

IUPAC Name

(1R,3R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6?,7-,8-,10?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOILFCKRQFQVFS-FATLICPNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(C(C2)O)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC1C[C@H](C2(C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401195583
Record name rel-(1R,3R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401195583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217531-06-0
Record name rel-(1R,3R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217531-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,3R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401195583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.